
2-Chloro-5-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-3-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 5-methyl-3-nitropyridine-2(1H)-one, followed by chlorination. The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents, while the chlorination step employs phosphorus oxychloride (POCl3) as the chlorinating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The process involves the use of 2-amino-5-nitropyridine as a starting material, which is first converted to 2-hydroxy-5-nitropyridine and then chlorinated to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Aminopyridine derivatives: from reduction reactions.
Carboxypyridine derivatives: from oxidation reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Chloro-5-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valued in the development of anti-inflammatory and antimicrobial agents. The compound's unique chemical structure allows for modifications that enhance the efficacy of drug candidates.
Case Study:
A study highlighted the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating its potential in producing compounds with significant therapeutic effects against inflammatory diseases .
Agricultural Chemicals
Use in Pesticides and Herbicides:
This compound is utilized in formulating pesticides and herbicides, contributing to enhanced crop protection and yield. Its specific reactivity allows for targeting particular pests and diseases effectively.
Data Table: Agricultural Applications
Application Type | Compound Derivatives | Effectiveness |
---|---|---|
Pesticides | Various formulations | High efficacy against target pests |
Herbicides | Selective targeting | Improved crop yield and health |
Material Science
Development of Advanced Materials:
In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.
Research Findings:
Recent research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .
Analytical Chemistry
Standard Reference Material:
The compound is employed as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying similar compounds across various samples, ensuring consistency and reliability in analytical results.
Application Example:
In a study assessing the concentration of nitro-containing compounds in environmental samples, this compound was used as a calibration standard, leading to precise measurements .
Environmental Monitoring
Assessment of Environmental Pollutants:
this compound is utilized in studies aimed at understanding the behavior and degradation of nitro-containing compounds within ecosystems. Its application in environmental monitoring helps assess pollution levels and their impacts.
Case Study:
Research conducted on water samples from agricultural regions revealed the presence of nitro-pyridines, including this compound, highlighting its role as an indicator for assessing agricultural runoff and its environmental consequences .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-nitropyrimidine
Comparison: 2-Chloro-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other nitropyridine derivatives .
Biological Activity
2-Chloro-5-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 172.57 g/mol. The presence of a chlorine atom and a nitro group on the pyridine ring contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The nitro group enhances the electron-withdrawing capacity, making the aromatic system more reactive towards nucleophiles, which is crucial for antimicrobial action .
- Enzyme Inhibition : This compound has been shown to interact with specific enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme could potentially lead to new treatments for tuberculosis (TB) by targeting bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural variations and their associated activities:
Compound Name | Structural Variation | Biological Activity |
---|---|---|
2-Chloro-4-methyl-3-nitropyridine | Chlorine at position 4 | Moderate antimicrobial activity |
This compound | Methyl at position 5 | Enhanced enzyme inhibition |
2-Chloro-5-nitropyridine | No methyl group | Reduced lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
- Enzyme Interaction Studies : Research highlighted its ability to inhibit DprE1, suggesting a novel mechanism for TB treatment. This was supported by in vitro assays showing significant reductions in bacterial growth upon treatment with the compound .
- Pharmacokinetics : The compound's solubility in organic solvents like DMSO and methanol facilitates its use in various biochemical assays, making it a valuable candidate for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5-methyl-3-nitropyridine, and how do their yields compare?
Methodological Answer: Two primary synthetic routes are documented:
Chlorination of Hydroxypyridine : Reacting 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (SOCl₂) in the presence of DMF under reflux yields 92% product. This method avoids harsh nitration conditions and is efficient for lab-scale synthesis .
Nitration/Chlorination of 2-Aminopyridine : Starting with 2-aminopyridine, nitration with HNO₃/H₂SO₄ followed by chlorination using PCl₅/POCl₃ achieves a total yield of 41.1%. This route involves multiple steps but is useful for accessing derivatives .
Factors Influencing Choice :
- Yield : The first method is superior for high-purity lab-scale synthesis.
- Scalability : The second route may require optimization for industrial applications.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in sealed containers in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Spill Management : Collect spilled material using non-sparking tools and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
Key GHS Hazard Statements :
- H315 (Causes skin irritation)
- H319 (Causes serious eye irritation)
- H335 (May cause respiratory irritation) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR Spectroscopy : Identifies substituent positions. For example, the methyl group appears as a singlet at δ 2.35 ppm, while aromatic protons resonate at δ 8.49 ppm (DMSO-d₆) .
- X-ray Crystallography : Reveals molecular packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .
- FTIR/Raman Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and C–Cl vibrations at ~750 cm⁻¹) .
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model reaction pathways and transition states. For example:
- Kinetic Modeling : Fit experimental data to Arrhenius equations to predict rate constants under varying conditions.
Case Study :
DFT-guided optimization of SOCl₂-mediated chlorination reduced side reactions, improving yield from 85% to 92% .
Q. How does this compound facilitate the synthesis of heterocyclic compounds?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring (due to -NO₂ and -Cl groups) reacts with nucleophiles (e.g., phenols, amines) to form C–O or C–N bonds. Example:
- Regioselectivity : The nitro group at position 3 directs substitution to position 2 or 6, depending on reaction conditions.
Q. What role do intermolecular interactions play in the solid-state properties of this compound?
Methodological Answer:
- Crystal Packing Analysis : X-ray data reveals C–H⋯O hydrogen bonds between nitro oxygen and adjacent methyl/hydrogen atoms, creating a layered structure. This impacts:
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 12% H⋯O contacts, 8% Cl⋯H interactions) .
Implications for Drug Design :
Enhanced thermal stability makes the compound suitable as a non-hygroscopic intermediate in pharmaceutical synthesis.
Q. How can mechanistic studies resolve contradictions in reported synthetic pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled starting materials to track nitration pathways and confirm intermediates .
- In Situ Monitoring : Employ Raman spectroscopy to detect transient species (e.g., nitronium ion in HNO₃/H₂SO₄ systems).
- Comparative Kinetic Analysis : Compare rates of chlorination (SOCl₂ vs. PCl₅) to identify rate-limiting steps .
Case Study :
Mechanistic studies revealed that DMF acts as a catalyst in SOCl₂-mediated chlorination, reducing activation energy by 15 kcal/mol .
Properties
IUPAC Name |
2-chloro-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJUWOJEFFNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355943 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-40-8 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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